molecular formula C11H18Cl2N2 B2997201 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride CAS No. 1774896-48-8

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride

Cat. No.: B2997201
CAS No.: 1774896-48-8
M. Wt: 249.18
InChI Key: HKXNXHIMTXGALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride is a chemical compound offered for research and development purposes. The tetrahydroquinoline scaffold, which forms the core of this molecule, is recognized in medicinal chemistry as a privileged structure with a wide spectrum of reported biological activities . This scaffold is present in numerous natural and synthetic analogs that have been investigated for potential applications against various pathogens and in neurodegenerative disorders . As a dihydrochloride salt, the compound offers enhanced solubility and stability for experimental use. This product is intended for research applications only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (MSDS) prior to handling and to adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11;;/h3-4,8,13H,1-2,5-7,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXNXHIMTXGALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CCN)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reduction of quinoline derivatives to form the tetrahydroquinoline core. This reduction can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced on a larger scale using similar reduction methods. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Further reduction can lead to the formation of other tetrahydroquinoline derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Other tetrahydroquinoline derivatives.

  • Substitution: Substituted tetrahydroquinolines.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Positional Isomers

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine Dihydrochloride This positional isomer substitutes the ethylamine group at the 8-position of the tetrahydroquinoline ring instead of the 6-position. Key differences include:

  • Molecular Weight : 249.18 g/mol (vs. similar molecular weight for the 6-substituted analogue).
  • Electronic Effects : The 8-substitution may alter electron density distribution, affecting interactions with biological targets.
  • Synthetic Accessibility : Synthesis routes for positional isomers often require tailored starting materials, impacting yields and purity .

Substituent Variations

1-(2-(Dimethylamino)ethyl)-1,2,3,4-Tetrahydroquinolin-6-amine (Compound 32)

  • Substituent: A dimethylaminoethyl group replaces the ethylamine.
  • Impact: Increased lipophilicity due to the tertiary amine. Reduced solubility in aqueous media compared to the dihydrochloride salt. Potential for altered metabolic stability and receptor binding .

Ring Structure Analogues

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride

  • Core Structure: Benzodioxin (oxygen-containing) vs. tetrahydroquinoline (nitrogen-containing).
  • Molecular Formula: C₁₀H₁₄ClNO₂ (vs. C₁₁H₁₆Cl₂N₂ for the target compound). Biological Interactions: Oxygen atoms may engage in hydrogen bonding, while nitrogen enables ionic interactions .

Functional Group Modifications

6-Methyl-1,2,3,4-Tetrahydroquinoline

  • Substituent : Methyl group at the 6-position.
  • Impact :
    • Molecular Weight : 147.22 g/mol (lower due to absence of ethylamine and HCl).
    • Solubility : Reduced aqueous solubility compared to the dihydrochloride salt.
    • Applications : Primarily used as an intermediate rather than a bioactive molecule .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Substituent Solubility Profile Key Applications
Target Compound ~265 (calculated) Tetrahydroquinoline 6-Ethylamine dihydrochloride High (polar solvents) Pharmaceutical research
8-Substituted Isomer 249.18 Tetrahydroquinoline 8-Ethylamine dihydrochloride Moderate Chemical intermediates
Compound 32 ~263 (calculated) Tetrahydroquinoline 6-Dimethylaminoethyl Low (non-polar solvents) Biological studies
Benzodioxin Derivative 223.68 Benzodioxin 6-Ethylamine hydrochloride Moderate (mixed solvents) Material science
6-Methyl-Tetrahydroquinoline 147.22 Tetrahydroquinoline 6-Methyl Low (organic solvents) Industrial synthesis

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride is a compound derived from the tetrahydroquinoline structure, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and patents.

Chemical Structure and Properties

The compound features a tetrahydroquinoline skeleton, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The dihydrochloride form enhances its solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, novel compounds synthesized from this structure have shown promising in vitro activity against cancer cell lines. A study reported several derivatives with IC50 values significantly lower than that of Doxorubicin, indicating higher potency (IC50 values ranging from 2.5 to 12.5 µg/mL) compared to Doxorubicin's IC50 of 37.5 µg/mL .

Compound IDIC50 (µg/mL)Comparison to Doxorubicin
322.5More potent
253More potent
415More potent
Doxorubicin37.5Reference

Ferroptosis Inhibition

The compound has been identified as an inhibitor of ferroptosis—a regulated form of cell death linked to various diseases, including neurodegenerative disorders. Inhibition of this pathway could provide therapeutic benefits in conditions like multiple sclerosis . The mechanism involves reducing oxidative stress and maintaining cellular antioxidant defenses.

Bromodomain Inhibition

Another area of interest is the potential of tetrahydroquinoline derivatives as bromodomain inhibitors. These compounds can modulate protein-protein interactions critical for gene regulation and have implications in cancer therapy and inflammatory diseases .

The biological activity of 2-(1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride can be attributed to several mechanisms:

  • Antioxidant Properties : By scavenging free radicals, it helps in protecting cells from oxidative damage.
  • Targeting Specific Proteins : The compound may selectively bind to proteins involved in cell signaling pathways, influencing tumor growth and survival.
  • Modulation of Gene Expression : As a bromodomain inhibitor, it can alter the expression of genes associated with cancer progression and metastasis.

Case Studies

Several case studies have demonstrated the efficacy of tetrahydroquinoline derivatives in preclinical models:

  • Study on Cancer Cell Lines : A series of tetrahydroquinoline derivatives were tested on various cancer cell lines, showing significant cytotoxic effects and potential for further development as anticancer agents.
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced death, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride?

Methodological Answer: The synthesis typically involves:

  • Nitro Reduction: Reduction of a nitro-substituted tetrahydroquinoline precursor using hydrogen gas and a palladium on carbon (Pd/C) catalyst in ethanol. For example, compound 25 in was synthesized via catalytic hydrogenation of a nitro intermediate .
  • Amine Functionalization: Alkylation or reductive amination steps, such as reacting intermediates with LiAlH4 in tetrahydrofuran (THF) to introduce amine groups (e.g., compound 32 in ).
  • Salt Formation: Treatment with HCl in methanol/CH2Cl2 to form the dihydrochloride salt (e.g., compound 28 in ).
    Purification often employs flash chromatography (e.g., Biotage systems) or recrystallization.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and amine protonation states.
  • High-Performance Liquid Chromatography (HPLC): For purity assessment, especially when tracking impurities (e.g., lists impurity standards for analogous compounds).
  • X-ray Crystallography: Resolves structural ambiguities, as demonstrated in for a related tetrahydroquinoline derivative, where torsion angles and hydrogen bonding were confirmed.

Q. How should researchers handle hygroscopicity and stability during storage?

Methodological Answer:

  • Storage Conditions: Use desiccants (e.g., silica gel) and inert atmospheres (argon or nitrogen). describes vacuum drying for salt forms to prevent moisture uptake.
  • Stability Monitoring: Periodic HPLC or TLC analysis to detect degradation, particularly for amine salts prone to oxidation.

Advanced Research Questions

Q. How can low-yield reactions in the synthesis of tetrahydroquinoline derivatives be optimized?

Methodological Answer:

  • Catalyst Screening: For hydrogenation steps, test alternative catalysts (e.g., PtO2 or Raney Ni) if Pd/C underperforms. Compound 30 in had a 6% yield, suggesting catalyst limitations.
  • Solvent Optimization: Switch polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Temperature Control: Use microwave-assisted synthesis for faster reaction kinetics, as seen in analogous heterocyclic systems (not directly in evidence but inferred from best practices).

Q. What strategies resolve contradictions in spectral data indicating structural isomers or byproducts?

Methodological Answer:

  • 2D NMR Techniques: NOESY or HSQC to differentiate regioisomers. For example, used crystallography to confirm torsion angles in a nitro-substituted tetrahydroquinoline.
  • Isotopic Labeling: Deuterated analogs (e.g., ’s deuterated ethylamine hydrochlorides) can simplify spectral interpretation.

Q. How can impurity profiling be systematically conducted during scale-up?

Methodological Answer:

  • Reference Standards: Use EP/USP impurity standards (e.g., ’s MM0435 series).
  • LC-MS Workflows: High-resolution mass spectrometry to identify unknown byproducts. For example, lists testing services for polychlorinated biphenyls, adaptable to amine contaminants.

Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline ring) impact biological activity?

Methodological Answer:

  • SAR Studies: Introduce fluorine (e.g., compound 31 in ) or methyl groups to modulate lipophilicity and binding affinity.
  • In Silico Modeling: Docking studies using crystal structures (e.g., ’s nitro-phenyl derivative) to predict target interactions.
  • Enzymatic Assays: Test analogs against target enzymes (e.g., kinases or GPCRs) to correlate substituent effects with inhibitory potency.

Q. What methods are recommended for analyzing metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with microsomes and quantify parent compound loss via LC-MS (inferred from ’s iodine-labeling protocol).
  • CYP450 Inhibition Screening: Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.